2-[3-(Benzyloxy)propyl]oxirane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-phenylmethoxypropyl)oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-5-11(6-3-1)9-13-8-4-7-12-10-14-12/h1-3,5-6,12H,4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTUBUKGYMZYPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCCOCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112482-35-6 | |
| Record name | 2-[3-(benzyloxy)propyl]oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 3 Benzyloxy Propyl Oxirane
Stereoselective Epoxidation Strategies
The creation of the epoxide ring in a stereocontrolled manner is a primary challenge in the synthesis of 2-[3-(Benzyloxy)propyl]oxirane. This is typically achieved by the oxidation of an alkene precursor, such as (E)-5-(benzyloxy)pent-1-ene.
Peracid-Mediated Epoxidation (e.g., m-Chloroperoxybenzoic Acid)
A common and effective method for the epoxidation of alkenes is the use of peroxyacids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely employed reagent. masterorganicchemistry.comvaia.com This reaction, often called the Prilezhaev reaction, proceeds through a concerted mechanism where the peroxyacid delivers an oxygen atom to the double bond. masterorganicchemistry.com The process is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.comlibretexts.org For instance, the epoxidation of a trans-alkene will yield a trans-epoxide. libretexts.org
The reaction involves the breaking of the C-C pi bond and the simultaneous formation of two new C-O single bonds on the same face of the original alkene, a process known as syn addition. masterorganicchemistry.com The reaction is typically carried out in aprotic solvents like dichloromethane (B109758) to prevent the opening of the newly formed epoxide ring to a diol. vaia.com While m-CPBA is a stable and popular choice, other peroxyacids such as peracetic acid and perbenzoic acid can also be utilized. masterorganicchemistry.com The reactivity of the peroxyacid is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com
Table 1: Peracid-Mediated Epoxidation Details
| Reagent | Key Features | Mechanism | Stereochemistry |
|---|---|---|---|
| m-CPBA | Stable, crystalline solid; soluble in aprotic solvents. masterorganicchemistry.comvaia.com | Concerted, Prilezhaev reaction. masterorganicchemistry.com | Stereospecific, syn addition. masterorganicchemistry.comlibretexts.org |
Catalytic Asymmetric Epoxidation Approaches
For the synthesis of enantiomerically pure epoxides, catalytic asymmetric epoxidation methods are indispensable. These methods utilize a chiral catalyst to control the stereochemical outcome of the oxidation.
One notable method is the Shi epoxidation, which employs a fructose-derived ketone as a catalyst in conjunction with potassium peroxomonosulfate (Oxone) as the oxidant. organic-chemistry.org This approach has proven highly effective for the asymmetric epoxidation of trans-disubstituted and trisubstituted olefins, achieving high enantioselectivity. organic-chemistry.org The reaction conditions, such as pH, solvent, and temperature, are critical for optimizing both the enantioselectivity and the conversion rate. organic-chemistry.org For example, using a mixture of acetonitrile (B52724) and dimethoxymethane (B151124) as the solvent at lower temperatures can lead to improved results. organic-chemistry.org
Another significant advancement is the Sharpless asymmetric epoxidation, which is particularly useful for allylic alcohols. While not directly applicable to the epoxidation of (E)-5-(benzyloxy)pent-1-ene, it is a cornerstone of asymmetric epoxidation and has been used in the synthesis of complex molecules where an epoxy-alcohol is a key intermediate. arkat-usa.org
Vanadium catalysts have also been explored for the epoxidation of allylic alcohols, offering a sustainable and cost-effective alternative. mdpi.com For instance, [VO(OiPr)3] has been used as a catalyst with cumene (B47948) hydroperoxide (CHP) as the oxidant. mdpi.com
Furthermore, the development of dihydroisoquinolinium salts as catalysts for asymmetric epoxidation with Oxone has shown promise. psu.edu These catalysts can provide good enantioselectivity under optimized conditions, typically in a water-acetonitrile mixture. psu.edu
Table 2: Catalytic Asymmetric Epoxidation Methods
| Method | Catalyst | Oxidant | Key Features |
|---|---|---|---|
| Shi Epoxidation | Fructose-derived ketone organic-chemistry.org | Oxone organic-chemistry.org | High enantioselectivity for trans-olefins; sensitive to reaction conditions. organic-chemistry.org |
| Vanadium-Catalyzed | [VO(OiPr)3] mdpi.com | CHP mdpi.com | Cost-effective; suitable for allylic alcohols. mdpi.com |
Regioselective Ring-Closing Approaches
An alternative to the direct epoxidation of an alkene is the formation of the oxirane ring through intramolecular cyclization. This strategy relies on the regioselective closure of a precursor molecule containing a leaving group and a nucleophilic oxygen.
Intramolecular Cyclization Pathways to Oxiranes
Intramolecular cyclization to form an epoxide typically involves a halohydrin or a related species where a hydroxyl group displaces a leaving group on an adjacent carbon atom. This intramolecular Williamson ether synthesis is a powerful method for forming the three-membered ring. The regioselectivity of the ring-opening of a starting epoxide can also be controlled to form a new, desired epoxide through intramolecular rearrangement, a strategy employed in the synthesis of polyether natural products. researchgate.net The success of these cyclizations often depends on factors like ring strain and the specific reaction conditions, which can be tuned to favor the desired endo- or exo-selective cyclization pathway. researchgate.net For example, the use of specific solvents like perfluoro-tert-butyl alcohol can influence the selectivity of the cyclization. researchgate.net
Enantiopure Precursor Derivatization (e.g., from D-Mannitol)
A powerful strategy for obtaining enantiomerically pure this compound involves starting from a chiral pool precursor, such as D-mannitol. D-mannitol is a readily available and inexpensive starting material that can be converted into chiral building blocks. orgsyn.orgnih.gov Through a series of well-established chemical transformations, D-mannitol can be converted into optically active epoxides. orgsyn.org For instance, (S)-benzyl 2,3-epoxypropyl ether can be synthesized in seven steps from D-mannitol. orgsyn.org This approach provides access to enantiopure epoxides that can then be further elaborated to the target molecule, ensuring the desired stereochemistry. The synthesis of D-mannitol-based crown ethers has also been explored for applications in asymmetric catalysis. nih.gov
Protecting Group Chemistry in the Synthesis of this compound
In multi-step syntheses, the use of protecting groups is a fundamental strategy to ensure chemoselectivity. wikipedia.org A protecting group temporarily masks a reactive functional group to prevent it from reacting in a subsequent step. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, the benzyl (B1604629) group (Bn) serves as a protecting group for the hydroxyl functionality. organic-chemistry.orglibretexts.org
The benzyl ether is a common protecting group for alcohols due to its stability under a wide range of reaction conditions, including acidic and basic media. libretexts.org It is typically introduced by reacting the alcohol with benzyl bromide in the presence of a base. orgsyn.org The key advantage of the benzyl group is that it can be selectively removed under neutral conditions through hydrogenolysis (catalytic hydrogenation), a process that does not affect other functional groups like epoxides. wikipedia.orglibretexts.org This orthogonality is crucial for complex synthetic sequences. wikipedia.org
The choice of protecting group is critical and must be carefully considered based on the stability required during the synthetic route and the conditions needed for its removal. organic-chemistry.org Other protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS), acetals (e.g., MOM, THP), and esters (e.g., acetate, benzoate). organic-chemistry.orglibretexts.org The selection depends on the specific requirements of the synthetic plan, ensuring that the protecting group can be removed without altering the desired final product.
Table 3: Common Protecting Groups for Alcohols
| Protecting Group | Abbreviation | Stability | Deprotection Conditions |
|---|---|---|---|
| Benzyl ether libretexts.org | Bn | Stable to acid and base. libretexts.org | Hydrogenolysis (H₂, Pd/C). wikipedia.orglibretexts.org |
| tert-Butyldimethylsilyl ether libretexts.org | TBDMS | Stable to base. | Acid or fluoride (B91410) ion (e.g., TBAF). libretexts.org |
| Tetrahydropyranyl ether organic-chemistry.org | THP | Stable to base. | Acidic conditions. organic-chemistry.orglibretexts.org |
Benzyl Ether Formation Protocols
The introduction of a benzyl group to protect a hydroxyl moiety is a fundamental step in the synthetic route towards this compound. Several protocols exist, each with distinct advantages concerning reaction conditions and substrate compatibility. organic-chemistry.org
A widely used method is the Williamson Ether Synthesis , which involves the deprotonation of an alcohol followed by nucleophilic substitution with a benzyl halide, such as benzyl bromide. organic-chemistry.org The choice of base is critical for selectivity; strong bases like sodium hydride (NaH) are effective for general applications, whereas milder bases such as silver oxide (Ag₂O) are preferred for selective protection of one hydroxyl group in the presence of others. organic-chemistry.org
For substrates that are sensitive to basic conditions, an alternative is the use of benzyl trichloroacetimidate under acidic catalysis. organic-chemistry.orgbeilstein-journals.org This method avoids the need for a strong base. More recently, reagents that allow benzylation under neutral conditions have been developed to accommodate highly sensitive and complex substrates. beilstein-journals.org An example is 2-benzyloxy-1-methylpyridinium triflate , which acts as a neutral organic salt that releases an electrophilic benzyl species upon warming. beilstein-journals.org This reagent has proven effective for substrates where other protocols were unsuitable. beilstein-journals.org A convenient protocol involves the in situ formation of this reagent from 2-benzyloxypyridine and methyl triflate in the presence of magnesium oxide. beilstein-journals.org
Comparison of Benzyl Ether Formation Protocols
| Protocol | Key Reagents | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| Williamson Ether Synthesis | Alcohol, Base (e.g., NaH, Ag₂O), Benzyl Halide (e.g., Benzyl Bromide) | Basic | Widely applicable; Ag₂O allows for higher selectivity. organic-chemistry.org | organic-chemistry.org |
| Acid-Catalyzed Imidate Method | Alcohol, Benzyl Trichloroacetimidate, Acid Catalyst | Acidic | Suitable for base-sensitive substrates. organic-chemistry.orgbeilstein-journals.org | organic-chemistry.orgbeilstein-journals.org |
| Neutral Pyridinium Salt Method | Alcohol, 2-Benzyloxy-1-methylpyridinium Triflate, MgO | Neutral, heating (e.g., 90 °C) | Mild, neutral conditions suitable for complex, sensitive substrates. beilstein-journals.org | beilstein-journals.org |
Chemoselective Debenzylation Techniques (e.g., Catalytic Hydrogenolysis)
The removal of the benzyl protecting group (debenzylation) is a critical final step to yield the desired alcohol. This transformation must be chemoselective, leaving other functional groups, particularly the reactive oxirane ring, intact.
Catalytic Hydrogenolysis is the most common method for cleaving benzyl ethers. organic-chemistry.orgunive.it This process typically employs a heterogeneous catalyst, such as palladium on charcoal (Pd/C), and a source of hydrogen. unive.itacsgcipr.org The reaction proceeds by bonding the substrate and hydrogen to the metal's active sites, leading to the cleavage of the ether bond to produce the alcohol and toluene (B28343). acsgcipr.org These reactions are usually performed under mild temperature and pressure conditions. acsgcipr.org A significant advantage is the easy recovery of the heterogeneous catalyst. acsgcipr.org
Catalytic Transfer Hydrogenation (CTH) offers an alternative that avoids the handling of hydrogen gas. acsgcipr.orgcdnsciencepub.com In CTH, a hydrogen donor molecule, such as 2-propanol or 1,4-cyclohexadiene (B1204751), is used in the presence of a catalyst like Pd/C. cdnsciencepub.comlookchem.com CTH can exhibit greater selectivity; for instance, using 10% Pd/C with 1,4-cyclohexadiene as the donor allows for the selective debenzylation of N-benzylamines in the presence of O-benzyl ethers. lookchem.com
For molecules containing functional groups sensitive to reduction, such as alkenes or alkynes, non-hydrogenation methods are required. One such method involves using boron trichloride (B1173362) (BCl₃) in the presence of a cation scavenger like pentamethylbenzene. organic-chemistry.org This combination facilitates chemoselective debenzylation at low temperatures (e.g., -78 °C), preserving a wide range of functional groups that would be affected by hydrogenation. organic-chemistry.org
More recently, visible-light-mediated photooxidative debenzylation has emerged as a mild and highly selective technique. mpg.deorgsyn.org Using a photooxidant like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under green light irradiation allows for the cleavage of benzyl ethers while leaving sensitive groups like azides, alkenes, and alkynes untouched. mpg.deorgsyn.org This method can be performed with either stoichiometric or catalytic amounts of DDQ. mpg.de
Comparison of Chemoselective Debenzylation Techniques
| Technique | Key Reagents | Conditions | Selectivity/Advantages | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C (or Raney-Ni, Pt/C) | Mild temperature and pressure | Cleaves benzyl ethers effectively; catalyst is recoverable. unive.itacsgcipr.org Care needed with other reducible groups. acsgcipr.org | organic-chemistry.orgunive.itacsgcipr.org |
| Catalytic Transfer Hydrogenation (CTH) | Hydrogen donor (e.g., 2-propanol, 1,4-cyclohexadiene), Pd/C | Avoids H₂ gas; can offer enhanced selectivity. cdnsciencepub.comlookchem.com | cdnsciencepub.comlookchem.com | |
| Lewis Acid Method | BCl₃, Pentamethylbenzene (scavenger) | Low temperature (-78 °C) | Excellent for substrates with hydrogenation-sensitive groups. organic-chemistry.org | organic-chemistry.org |
| Photooxidative Debenzylation | DDQ, Visible Light (e.g., green LEDs) | Ambient temperature, wet CH₂Cl₂ | High functional group tolerance (alkenes, alkynes, azides). mpg.deorgsyn.org | mpg.deorgsyn.orgorgsyn.org |
Optimization and Process Development in this compound Synthesis
The industrial viability of synthesizing this compound hinges on optimizing the synthetic route to maximize yield and purity while minimizing cost and environmental impact. lsbu.ac.uk Key areas for optimization include fine-tuning reaction conditions and adopting modern, efficient methodologies like polymer-supported synthesis.
The formation of the oxirane ring is typically achieved via the epoxidation of a corresponding alkene precursor. A common method involves using a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA). prepchem.com The efficiency and selectivity of this step are highly dependent on the reaction conditions.
Key parameters that can be tuned include:
Temperature: Lowering the reaction temperature can often increase selectivity by minimizing side reactions or the decomposition of sensitive products. The epoxidation with m-CPBA is frequently conducted under ice-cooling. prepchem.com
Solvent: The choice of solvent can influence reagent solubility and reactivity, thereby affecting reaction rates and yields. Dichloromethane is a common solvent for m-CPBA epoxidations. prepchem.comrsc.org
Stoichiometry of Reagents: The molar ratio of the alkene to the oxidizing agent is a critical parameter. lsbu.ac.uk Using a slight excess of the oxidant can drive the reaction to completion, but a large excess may lead to over-oxidation or other side reactions. rsc.org
Optimization studies for epoxidation reactions often involve systematically varying these parameters to find the ideal conditions that provide the highest yield of the desired epoxide with maximum selectivity. lsbu.ac.ukrsc.org For example, in the synthesis of related vinyl oxiranes, the use of m-CPBA can lead to mixtures of regioisomers, necessitating careful chromatographic separation. rsc.org Tuning the reaction conditions is therefore essential to favor the formation of the desired isomer, this compound.
Key Optimization Parameters for Epoxidation Reactions
| Parameter | Influence on Reaction | Example/Consideration | Reference |
|---|---|---|---|
| Temperature | Affects reaction rate and selectivity. Lower temperatures often improve selectivity. | Ice-cooling is common for m-CPBA reactions to control exothermicity and side reactions. prepchem.com | lsbu.ac.ukprepchem.com |
| Alkene to Oxidant Ratio | Impacts conversion and yield. | A slight excess of oxidant (e.g., 1.1 equivalents of m-CPBA) is often used to ensure full conversion of the alkene. rsc.org | lsbu.ac.ukrsc.org |
| Catalyst Loading | Determines the rate of catalytic reactions. | In Mo(VI)-catalyzed epoxidations, catalyst loading is optimized to balance reaction speed and cost. lsbu.ac.ukrsc.org | lsbu.ac.ukrsc.org |
| Solvent | Influences solubility, reactivity, and stability of reagents and products. | Dichloromethane is a standard solvent for its inertness and ability to dissolve reactants. prepchem.comrsc.org | prepchem.comrsc.org |
To create more efficient and environmentally friendly ("greener") synthetic processes, polymer-supported methodologies have gained significant attention. lsbu.ac.ukmdpi.com These techniques involve immobilizing a catalyst or reagent onto a solid polymer support. rsc.org This approach offers several advantages, including simplified product purification (often requiring only simple filtration), catalyst recovery and reuse, and the potential for adaptation to continuous flow processes. unive.itacs.org
Several polymer-supported systems are relevant to the synthesis of epoxides:
Polymer-Supported Catalysts: Heterogeneous catalysts supported on polymers have been successfully used for alkene epoxidation. rsc.org For instance, molybdenum(VI) complexes supported on polybenzimidazole (PBI-Mo) or polystyrene (Ps.AMP.Mo) have shown high catalytic activity and product selectivity in epoxidations using tert-butyl hydroperoxide (TBHP) as an oxidant. lsbu.ac.ukrsc.orgmdpi.com These catalysts are stable and can be recycled multiple times. lsbu.ac.uk
Polymer-Supported Reagents: Reagents can also be bound to a polymer backbone. A polymeric per-acid has been prepared and used to oxidize various olefins to their corresponding epoxides in good yields. rsc.org This simplifies the work-up, as the spent reagent and resulting carboxylic acid are easily removed by filtration.
Polymer-Supported Chiral Catalysts for Asymmetric Synthesis: For producing enantiomerically pure epoxides, chiral catalysts can be immobilized. Chiral Co(salen) complexes bound to polystyrene or silica (B1680970) have been used for the highly efficient and enantioselective hydrolytic kinetic resolution (HKR) of terminal epoxides. acs.org This allows for the separation of racemic epoxide mixtures to obtain one enantiomer in high purity.
The use of such polymer-supported systems represents a significant advancement in process development for the synthesis of this compound, aligning with the principles of green chemistry by reducing waste and improving operational efficiency. lsbu.ac.uk
Examples of Polymer-Supported Systems in Epoxide Synthesis
| Polymer System | Function | Application | Advantages | Reference |
|---|---|---|---|---|
| Polybenzimidazole-supported Mo(VI) (PBI-Mo) | Heterogeneous Catalyst | Alkene epoxidation with TBHP as oxidant. mdpi.com | High activity, selectivity, stability, and recyclability. lsbu.ac.ukmdpi.com | lsbu.ac.ukrsc.orgmdpi.com |
| Polymer-supported Per-acid | Stoichiometric Oxidant | Oxidation of olefins to epoxides. rsc.org | Simplified purification; easy removal of by-products. rsc.org | rsc.org |
| Polystyrene-bound Chiral Co(salen) Complex | Asymmetric Catalyst | Hydrolytic Kinetic Resolution (HKR) of terminal epoxides. acs.org | Provides enantioenriched epoxides; catalyst is recyclable and adaptable to flow chemistry. acs.org | acs.org |
Stereochemical Control and Mechanistic Insights in 2 3 Benzyloxy Propyl Oxirane Chemistry
Enantiomeric and Diastereomeric Control in Transformations
The ability to selectively produce a single enantiomer or diastereomer of a chiral molecule is crucial in synthetic chemistry. For transformations involving 2-[3-(Benzyloxy)propyl]oxirane, this control can be achieved through several strategies, broadly categorized as substrate-controlled, reagent-controlled, and catalyst-controlled methods.
Substrate-Controlled Stereoselectivity
In substrate-controlled reactions, the existing stereochemistry of the starting material, this compound, dictates the stereochemical outcome of the reaction. The inherent chirality of the molecule can direct the approach of an incoming reagent to a specific face of the molecule, leading to the preferential formation of one diastereomer over another. msu.edu
For instance, the ring-opening of a chiral epoxide by a nucleophile often proceeds with inversion of configuration at the carbon atom that is attacked. masterorganicchemistry.com The regioselectivity of this attack (i.e., which of the two epoxide carbons is attacked) is influenced by steric and electronic factors within the substrate itself. In the case of this compound, the benzyloxypropyl side chain can sterically hinder one of the epoxide carbons, directing the nucleophile to the other, less hindered carbon. This inherent structural bias is a classic example of substrate-controlled diastereoselection. msu.edu
Reagent- and Catalyst-Controlled Stereoselectivity
When the inherent stereocontrol of the substrate is insufficient or leads to the undesired stereoisomer, external reagents or catalysts can be employed to override the substrate's preference. iranchembook.ir These methods introduce a chiral environment that favors the formation of a specific enantiomer or diastereomer.
Enzymatic kinetic resolution is a powerful technique for separating a racemic mixture of chiral compounds. nih.gov This method utilizes the high enantioselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer of the racemate, leaving the other enantiomer unreacted and thus resolved. scielo.brmdpi.com
For racemic epoxides like this compound, hydrolytic kinetic resolution (HKR) is a particularly effective method. researchgate.net This process often employs a chiral catalyst, such as a chiral (salen)Co(III) complex, to catalyze the hydrolysis of one enantiomer of the epoxide to a diol, while leaving the other enantiomer untouched. researchgate.net The result is a mixture of a highly enantioenriched epoxide and a diol, which can then be separated. The efficiency of this resolution is often high, yielding products with excellent enantiomeric excess (ee). researchgate.net Lipases, such as those from Candida antarctica (e.g., Novozym 435) or Candida rugosa, are also widely used for the kinetic resolution of racemic alcohols and amines through enantioselective acylation, a principle that can be extended to the resolution of epoxide-derived compounds. mdpi.comnih.gov
Table 1: Examples of Enzymatic Kinetic Resolution
| Enzyme/Catalyst | Substrate Type | Reaction Type | Outcome | Reference |
|---|---|---|---|---|
| Lipase A from Candida antarctica (CAL-A) | Tertiary benzyl (B1604629) bicyclic alcohols | Transesterification | High conversion and excellent enantiomeric excess of (R)-esters. scielo.br | scielo.br |
| Novozym 435 (CALB) | Chiral amines and carbonates | Acyl transfer | Four optically-pure compounds (>99% ee). mdpi.com | mdpi.com |
| Lipase from Candida rugosa MY | 1-(Isopropylamine)-3-phenoxy-2-propanol | Acetylation | (S)-enantiomer with high enantiomeric purity (E = 67.5). nih.gov | nih.gov |
Diarylborinic acids have emerged as effective catalysts for the regioselective ring-opening of epoxy alcohols. nih.gov This catalysis is believed to proceed through a tethering mechanism where the borinic acid interacts with both the epoxy alcohol and the nucleophile. nih.govscholaris.ca This dual interaction facilitates an intramolecular delivery of the nucleophile to a specific carbon of the epoxide, leading to high regioselectivity. nih.gov
In the context of 3,4-epoxy alcohols, which are structurally related to this compound, borinic acid catalysis has been shown to favor C3-selective ring-opening with various nucleophiles like amines and thiols. nih.gov This outcome is significant as it is complementary to many transition-metal-based methods that typically yield C4-selective products. scholaris.ca The catalytic cycle likely involves the formation of a borinate ester, which then directs the nucleophilic attack. Kinetic studies, including reaction progress kinetic analysis (RPKA), have been employed to understand the mechanistic details and the influence of catalyst and nucleophile concentrations. scholaris.ca
Superbases are exceptionally strong, non-nucleophilic bases that can deprotonate even very weakly acidic protons. rushim.ru In the context of epoxides, superbases can induce diastereoselective transformations by promoting elimination or rearrangement reactions. For example, superbases can be used to isomerize epoxides to allylic alcohols. unifi.it The stereochemical outcome of such reactions is often dependent on the specific base used and the structure of the epoxide substrate. The base can influence which proton is abstracted and the subsequent stereochemistry of the double bond formation.
Borinic Acid-Catalyzed Regioselective Ring-Opening Reactions
Reaction Mechanism Elucidation
Understanding the reaction mechanisms is fundamental to predicting and controlling the outcomes of chemical transformations. For this compound, elucidating the mechanisms of its various reactions involves studying the movement of electrons, the nature of intermediates and transition states, and the factors that influence stereoselectivity.
The ring-opening of epoxides under basic or nucleophilic conditions generally follows an SN2 mechanism. masterorganicchemistry.com The nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to a concerted bond-breaking of the C-O bond on that carbon and inversion of stereochemistry. masterorganicchemistry.com The regioselectivity of this attack on an unsymmetrical epoxide like this compound is primarily governed by sterics, with the nucleophile preferentially attacking the less substituted carbon atom. masterorganicchemistry.com
In contrast, acid-catalyzed ring-opening can proceed through a mechanism with more SN1 character. The acid protonates the epoxide oxygen, making the ring more susceptible to nucleophilic attack. This can lead to the formation of a carbocation-like intermediate, and the nucleophile will then attack the more substituted carbon, which can better stabilize the positive charge.
More complex, catalyst-controlled reactions, such as those involving borinic acids, often have intricate mechanisms. As mentioned, the proposed mechanism for borinic acid-catalyzed ring-opening involves the formation of a borinate ester intermediate. scholaris.cascholaris.ca This intermediate tethers the nucleophile in proximity to the epoxide, facilitating an intramolecular, regioselective ring-opening. scholaris.ca Mechanistic studies, including kinetic analysis and computational modeling, are crucial for substantiating such proposed pathways. scholaris.ca
Similarly, understanding the mechanism of superbase-induced isomerizations requires consideration of the stereoelectronic requirements of the elimination or rearrangement steps. unifi.it For example, an E2 elimination to form an allylic alcohol requires an anti-periplanar arrangement of the proton being abstracted and the leaving group (the epoxide oxygen).
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Diarylborinic acid |
| (salen)Co(III) complex |
| Allylic alcohol |
| Diol |
Analysis of Epoxide Ring-Opening Mechanisms (Nucleophilic Attack)
The high reactivity of the epoxide ring in this compound is primarily due to its inherent ring strain. This makes it susceptible to ring-opening reactions initiated by nucleophiles. The mechanism of this nucleophilic attack can proceed via two main pathways, SN1-like or SN2-like, depending on the reaction conditions and the nature of the nucleophile. libretexts.org
Under basic or neutral conditions, the ring-opening of unsymmetrical epoxides typically follows an SN2 mechanism. libretexts.orgresearchgate.net In this pathway, the nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. For this compound, this would be the terminal carbon of the oxirane ring. This backside attack leads to an inversion of stereochemistry at the site of attack, resulting in a trans-configured product. libretexts.org A variety of nucleophiles, including amines, thiols, and Grignard reagents, can be employed in these reactions. libretexts.orgresearchgate.net
Conversely, under acidic conditions, the epoxide oxygen is first protonated, forming a more reactive intermediate. libretexts.org The subsequent nucleophilic attack can exhibit characteristics of both SN1 and SN2 mechanisms. If the epoxide carbons are primary or secondary, the attack predominantly occurs at the less substituted carbon in an SN2-like fashion. However, if one of the carbons is tertiary, the attack favors the more substituted carbon, indicating an SN1-like character where a partial positive charge develops on the more stable carbocation. libretexts.org In the case of this compound, both epoxide carbons are secondary, suggesting that under acidic conditions, a mixture of products could be formed, though attack at the carbon further from the bulky benzyloxypropyl group might be favored. The use of anhydrous acids (HX) can lead to the formation of trans-halohydrins. libretexts.org
The regioselectivity of the ring-opening is a critical aspect, and various catalytic systems have been developed to control it. For instance, borinic acid catalysis has been shown to facilitate regioselective ring-opening of epoxy alcohols by tethering the nucleophile to the catalyst, thereby directing its attack to a specific carbon. scholaris.ca
Understanding Rearrangement Pathways
Beyond simple ring-opening, epoxides like this compound can undergo rearrangement reactions, often catalyzed by acids or metals. These rearrangements can lead to the formation of structurally diverse products. One common rearrangement is the pinacol-type rearrangement, which can occur during the oxidation of related stilbene (B7821643) structures, though this is more of a parallel reaction than a direct rearrangement of the pre-formed epoxide. nih.gov
A more relevant pathway involves the intramolecular reaction of the epoxide. For example, intramolecular Friedel-Crafts type reactions can occur where the epoxide ring is opened by an aromatic ring within the same molecule, leading to cyclized products. rsc.org While the benzyloxy group in this compound is not directly attached to a phenyl ring that can readily participate in such a reaction, derivatives could be designed to undergo such transformations.
Another significant class of rearrangements involves the formation and subsequent reaction of oxonium ylides. These are typically generated from the reaction of a carbene or carbenoid with the ether oxygen of the epoxide. The resulting ylide can then undergo a researchgate.net-sigmatropic or a scholaris.ca-Stevens rearrangement to form new carbon-carbon bonds and often create new stereocenters. researchgate.net For instance, a researchgate.net-Wittig rearrangement of α-allyloxy carbonyl compounds, which share structural motifs with epoxide derivatives, can produce homoallylic alcohols with high stereocontrol. researchgate.netup.ac.za
Kinetic Studies and Reaction Pathway Mapping
Kinetic studies are crucial for elucidating the detailed mechanisms of reactions involving this compound and for mapping the potential reaction pathways. By measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature, or catalyst), a rate law can be determined, which provides insight into the composition of the transition state. acs.org
For example, kinetic studies on the amination of aryl bromides catalyzed by palladium complexes have revealed the presence of induction periods, indicating slow catalyst activation. acs.org Similar detailed kinetic analyses could be applied to the reactions of this compound to understand the role of catalysts and the sequence of elementary steps.
Reaction pathway mapping often involves a combination of experimental studies and computational modeling. For instance, in the study of benzyloxy radicals, the relative rate constants of competing reaction pathways were determined experimentally and then used as input for kinetic modeling to understand the influence of secondary reactions. This approach helps to verify experimental results and build a comprehensive picture of the reaction network.
Automated potential energy surface (PES) exploration is a modern computational technique that can automatically discover novel reaction pathways. chemrxiv.org This method, which can be accelerated using techniques like Collective Variable-driven Hyperdynamics (CVHD), allows for the mapping of complex reaction networks, including isomerization and dissociation pathways, without prior knowledge. chemrxiv.org Such an approach would be highly valuable for mapping the complete reactive landscape of this compound.
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Molecular Architecture Analysis
Density Functional Theory (DFT) has become a powerful tool in computational chemistry for analyzing the molecular structure and electronic properties of molecules like this compound. jmchemsci.com DFT calculations can optimize the molecular geometry to its minimum energy state, providing accurate predictions of bond lengths and angles. researchgate.netresearchgate.net
These calculations are based on the principle that the energy of a molecule can be determined from its electron density. github.io Various functionals, such as B3LYP, are used in conjunction with basis sets of varying sizes (e.g., 6-311G) to approximate the exchange-correlation energy. jmchemsci.commdpi.com The results of DFT calculations can be validated by comparing them with experimental data, such as that obtained from X-ray diffraction. researchgate.net
For this compound, DFT could be used to analyze the conformation of the propyl chain, the orientation of the benzyloxy group, and the geometry of the epoxide ring. This information is crucial for understanding the steric and electronic effects that govern its reactivity. Furthermore, DFT can be used to calculate various molecular properties, including dipole moment, enthalpy, and free energy, which are essential for predicting the molecule's behavior in different environments. researchgate.net
Potential Energy Surface Exploration and Transition State Modeling
A potential energy surface (PES) is a fundamental concept in theoretical chemistry that describes the potential energy of a system as a function of its atomic coordinates. libretexts.org By exploring the PES, chemists can identify stable molecules (energy minima), and more importantly, the transition states (saddle points) that connect them. libretexts.orgwayne.edu The transition state represents the highest energy point along the lowest energy pathway between reactants and products, and its structure and energy determine the rate of a reaction. wayne.edu
Various computational methods have been developed to explore the PES and locate transition states. wayne.edu One approach is to perform a "relaxed" PES scan, where one geometric parameter (like a bond length or angle) is systematically varied while all other parameters are optimized. uni-muenchen.de This can help to locate the approximate region of the transition state, which can then be refined using more sophisticated algorithms.
For the reactions of this compound, such as its ring-opening, exploring the PES can provide detailed insights into the reaction mechanism. researchgate.net By modeling the approach of a nucleophile to the epoxide, the transition state for the SN2 attack can be located and its energy calculated. This allows for the prediction of reaction barriers and, consequently, reaction rates. Furthermore, competing reaction pathways can be compared by calculating the energies of their respective transition states. researchgate.net
Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical descriptors are numerical values derived from computational calculations that quantify various aspects of a molecule's electronic structure and can be used to predict its reactivity. mdpi.com These descriptors are often calculated using DFT. Some of the most important descriptors include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The HOMO is the outermost orbital containing electrons and is associated with the ability to donate electrons (nucleophilicity). The LUMO is the innermost empty orbital and is related to the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. mdpi.com
Electron Affinity (A) and Ionization Potential (I): These are related to the LUMO and HOMO energies, respectively, and provide a more direct measure of the energy change upon adding or removing an electron. jmchemsci.com
Chemical Hardness (η) and Softness (σ): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. These concepts are central to the Hard and Soft Acids and Bases (HSAB) principle, which can predict the regioselectivity of reactions. mdpi.com
Fukui Functions and Local Softness (s): These are local reactivity descriptors that indicate which atoms within a molecule are most susceptible to nucleophilic or electrophilic attack. This is particularly useful for predicting regioselectivity in reactions like the ring-opening of this compound. mdpi.com
By calculating these descriptors for this compound, its reactivity towards different reagents can be predicted. For example, the local softness values at the two epoxide carbons would indicate the preferred site of nucleophilic attack. This predictive power makes quantum chemical descriptors a valuable tool in modern chemical research. mdpi.comchnpu.edu.ua
Table of Key Quantum Chemical Descriptors
| Descriptor | Symbol | Description | Relevance to Reactivity |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-containing orbital. | Indicates nucleophilicity (electron-donating ability). |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the innermost empty orbital. | Indicates electrophilicity (electron-accepting ability). |
| HOMO-LUMO Gap | ΔE | Energy difference between HOMO and LUMO. | Indicator of kinetic stability and chemical reactivity. |
| Ionization Potential | I | Energy required to remove an electron. | Direct measure of electron-donating ability. |
| Electron Affinity | A | Energy released when an electron is added. | Direct measure of electron-accepting ability. |
| Chemical Hardness | η | Resistance to change in electron distribution. | Used in the HSAB principle to predict reaction outcomes. |
| Chemical Softness | σ | Reciprocal of hardness. | Used in the HSAB principle; soft species react with soft species. |
| Electronegativity | χ | Overall ability to attract electrons. | Provides a global measure of electron-attracting power. |
| Electrophilicity Index | ω | Measure of the energy lowering of a system when it accepts electrons. | Quantifies the electrophilic character of a molecule. |
| Fukui Function | f(r) | Indicates the change in electron density at a point r when the total number of electrons changes. | Identifies the most reactive sites within a molecule for nucleophilic or electrophilic attack. |
Chemical Transformations and Derivatization of 2 3 Benzyloxy Propyl Oxirane
Nucleophilic Ring-Opening Reactions
The high ring strain and the polarized C-O bonds of the epoxide in 2-[3-(Benzyloxy)propyl]oxirane facilitate its reaction with a wide array of nucleophiles. These reactions typically proceed via an SN2 mechanism, leading to the formation of products with predictable stereochemistry.
Alcoholysis and Glycol Formation
The reaction of this compound with alcohols, known as alcoholysis, in the presence of an acid or base catalyst, results in the formation of the corresponding ether-alcohols. For instance, methanolysis of epoxides can be catalyzed by tetracyanoethylene (B109619) (TCNE), a mild and neutral catalyst. oup.com This reaction is highly regioselective, with the alcohol nucleophile attacking the less substituted carbon of the oxirane ring. oup.com
In the presence of water and an acid catalyst, the epoxide ring can be hydrolyzed to form a vicinal diol, also known as a glycol. libretexts.orglibretexts.org This process involves the acid-catalyzed opening of the ring, followed by the attack of water. The resulting diol from this anti-dihydroxylation will have the two hydroxyl groups on opposite faces of the original epoxide plane. libretexts.org For example, 3-(Benzyloxy)propane-1,2-diol is a product of such a reaction. ambeed.com
Table 1: Products of Alcoholysis and Glycol Formation
| Reactant | Reagent | Product |
|---|---|---|
| This compound | Methanol, TCNE (catalyst) | 1-(Benzyloxy)-5-methoxyhexan-2-ol |
Aminolysis and Amino Alcohol Synthesis
The ring-opening of epoxides with amines, or aminolysis, is a fundamental method for the synthesis of β-amino alcohols. researchgate.netorganic-chemistry.org This reaction can be performed with various amines, including primary and secondary amines, and can be catalyzed by different agents or even proceed without a catalyst in polar solvents like water. organic-chemistry.orgpsu.edu The reaction of this compound with an amine would yield a 1-amino-5-(benzyloxy)hexan-2-ol derivative. The regioselectivity of the attack generally favors the less sterically hindered carbon of the epoxide. psu.edu
For instance, the reaction of epoxides with amines can be efficiently catalyzed by zinc(II) perchlorate (B79767) hexahydrate under solvent-free conditions, leading to high yields of 2-amino alcohols with excellent chemo- and regioselectivity. organic-chemistry.org Even in the absence of a catalyst, the aminolysis of various epoxides with amines in water can produce β-amino alcohols in high yields and with high selectivity. organic-chemistry.org
Table 2: Representative Aminolysis Reactions
| Amine | Product |
|---|---|
| Isopropylamine | 1-(Benzyloxy)-5-(isopropylamino)hexan-2-ol |
Halogenation and Halohydrin Derivatives
Epoxides can be opened by hydrogen halides (HX) to form halohydrins, which are compounds containing both a halogen and a hydroxyl group on adjacent carbons. masterorganicchemistry.comnaturalproducts.net The reaction of this compound with a hydrogen halide, such as hydrochloric acid (HCl) or hydrobromic acid (HBr), would yield a 1-halo-5-(benzyloxy)hexan-2-ol. The regioselectivity of this reaction depends on the reaction conditions. Under acidic conditions, the halogen anion typically attacks the more substituted carbon atom of the protonated epoxide.
Table 3: Halohydrin Formation from this compound
| Hydrogen Halide | Product |
|---|---|
| HCl | 1-Chloro-5-(benzyloxy)hexan-2-ol |
Carbon Nucleophile Additions (e.g., Organometallic Reagents, Cyanocuprates)
The epoxide ring of this compound can be opened by various carbon-based nucleophiles, including organometallic reagents like Grignard reagents and organolithium compounds, as well as cyanocuprates. orgsyn.orglibretexts.org These reactions are significant for forming new carbon-carbon bonds.
Organocuprates, particularly higher-order cyanocuprates, are effective for the ring-opening of epoxides. orgsyn.org For example, the reaction of an epoxide with a cuprate (B13416276) reagent, such as a Gilman reagent (a lithium diorganocuprate), leads to the formation of a new carbon-carbon bond with high regioselectivity, with the nucleophile attacking the less substituted carbon of the epoxide. thieme-connect.de The reaction of this compound with a methyl-based organocuprate would yield 1-(benzyloxy)heptan-2-ol. orgsyn.org
Grignard reagents can also be used, although their reactivity can sometimes lead to mixtures of products. nih.govnih.gov The choice of the organometallic reagent and reaction conditions can influence the regioselectivity of the ring-opening. libretexts.org
Table 4: Carbon Nucleophile Addition Reactions
| Nucleophile | Reagent | Product |
|---|---|---|
| Methyl | Lithium dimethylcuprate | 1-(Benzyloxy)heptan-2-ol orgsyn.org |
Oxidation and Reduction Chemistry
Formation of Diols via Oxidation
Table 5: Diol Formation via Epoxide Hydrolysis
| Reactant | Reagents | Product |
|---|
Formation of Alcohols via Reduction
The reduction of epoxides is a fundamental transformation that yields alcohols. In the case of the unsymmetrical epoxide this compound, the regioselectivity of the hydride attack determines the structure of the resulting alcohol. The reaction proceeds via a nucleophilic substitution (S_N2) mechanism, where a hydride ion (H⁻) acts as the nucleophile. libretexts.org
Strong hydride reagents, such as Lithium aluminium hydride (LiAlH₄), are commonly employed for this purpose. masterorganicchemistry.combyjus.com The mechanism involves the nucleophilic attack of the hydride on one of the epoxide's carbon atoms. In accordance with S_N2 principles, the attack preferentially occurs at the less sterically hindered carbon atom. libretexts.orgbyjus.com For this compound, this is the terminal carbon of the oxirane ring (C5). This regioselective attack leads to the cleavage of the C-O bond and, after an aqueous workup, yields the secondary alcohol, 1-(Benzyloxy)pentan-4-ol.
The general transformation is as follows: this compound → 1-(Benzyloxy)pentan-4-ol
While LiAlH₄ is a powerful and common reagent for this transformation, other reducing agents can also be employed. masterorganicchemistry.com The choice of reagent can be influenced by the presence of other functional groups in the molecule and the desired reaction conditions.
Table 1: Reagents for the Reduction of this compound This table is based on established principles of epoxide reduction.
| Reagent | Solvent(s) | Expected Major Product |
|---|---|---|
| Lithium aluminium hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (B95107) (THF) | 1-(Benzyloxy)pentan-4-ol |
| Sodium borohydride (B1222165) (NaBH₄) | Methanol, Ethanol | Slower reaction, yields 1-(Benzyloxy)pentan-4-ol |
| Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) | Tetrahydrofuran (THF), Toluene (B28343) | 1-(Benzyloxy)pentan-4-ol |
Rearrangement and Cycloisomerization Reactions
Epoxides can undergo rearrangement reactions, particularly in the presence of Lewis or Brønsted acids. escholarship.org The most common of these is the Meinwald rearrangement, which transforms an epoxide into a carbonyl compound, such as an aldehyde or a ketone. masterorganicchemistry.comnih.gov This reaction is driven by the relief of ring strain in the epoxide. masterorganicchemistry.com
For a terminal epoxide like this compound, the Meinwald rearrangement is expected to produce an aldehyde. The mechanism is initiated by the coordination of the Lewis acid (e.g., Boron trifluoride etherate, BF₃·OEt₂) to the epoxide oxygen, which polarizes the C-O bonds and facilitates ring-opening to form a carbocation intermediate. core.ac.uk A subsequent 1,2-hydride shift from the adjacent carbon to the carbocation center, followed by the release of the catalyst, yields the final aldehyde product, 5-(Benzyloxy)pentanal.
The general transformation is as follows: this compound → 5-(Benzyloxy)pentanal
A variety of Lewis acids can catalyze this transformation, with the choice of catalyst sometimes influencing the selectivity and efficiency of the rearrangement. okayama-u.ac.jp
Table 2: Lewis Acids for Meinwald Rearrangement of this compound This table lists common Lewis acids known to promote epoxide rearrangements.
| Catalyst | Typical Solvent |
|---|---|
| Boron trifluoride etherate (BF₃·OEt₂) | Dichloromethane (B109758) (CH₂Cl₂), Diethyl ether |
| Titanium tetrachloride (TiCl₄) | Dichloromethane (CH₂Cl₂) |
| Tin(IV) chloride (SnCl₄) | Dichloromethane (CH₂Cl₂) |
| Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR) | Dichloromethane (CH₂Cl₂), Toluene |
Advanced Synthetic Applications of 2 3 Benzyloxy Propyl Oxirane
Building Block for Diverse Heterocyclic Systems
The strained three-membered ring of the oxirane moiety makes 2-[3-(Benzyloxy)propyl]oxirane susceptible to nucleophilic attack, which is the cornerstone of its utility in synthesizing a variety of heterocyclic compounds. The regioselective opening of the epoxide ring, followed by intramolecular cyclization, provides a powerful strategy for constructing rings of different sizes containing heteroatoms like oxygen and nitrogen.
Synthesis of Substituted Lactones (e.g., γ-Butyrolactones)
Gamma-butyrolactones (γ-butyrolactones) are five-membered lactones that are prevalent motifs in many natural products and pharmacologically active compounds. The synthesis of substituted γ-butyrolactones can be efficiently achieved starting from this compound.
A notable method involves the reaction of this compound with the lithium enolate of a carboxylic acid ester. For instance, the lithium diisopropylamide (LDA) mediated reaction of the oxirane with diethyl ethylmalonate can be used. This reaction proceeds via the nucleophilic attack of the enolate on the terminal carbon of the epoxide, leading to a ring-opened intermediate. Subsequent treatment with acid, such as trifluoroacetic acid, facilitates the cyclization to form the γ-butyrolactone ring. uni-konstanz.de This process allows for the creation of a highly functionalized lactone, as demonstrated in the synthesis of 5-(3-(benzyloxy)propyl)-3,3-diethyldihydrofuran-2(3H)-one. uni-konstanz.de
Table 1: Synthesis of a γ-Butyrolactone from this compound
| Step | Reagents & Conditions | Intermediate/Product | Yield | Reference |
|---|---|---|---|---|
| 1. Epoxide Opening | Diethyl ethylmalonate, LDA, 0°C to RT, 48h | Ring-opened alcohol intermediate | - | uni-konstanz.de |
Formation of Oxygen-Containing Cyclic Ethers (e.g., Tetrahydrofurans)
Tetrahydrofurans (THFs) are five-membered cyclic ethers that are core structures in numerous natural products and are also widely used as solvents. rsc.org The synthesis of substituted tetrahydrofurans can be accomplished using this compound as a precursor. One general and environmentally benign approach involves the reaction of epoxides with electron-rich alkenes promoted by a fluorinated alcohol like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). novapublishers.com In this reaction, HFIP activates the epoxide, facilitating a nucleophilic attack by the alkene. The resulting intermediate then undergoes intramolecular cyclization to yield the substituted tetrahydrofuran (B95107). novapublishers.com
Another powerful strategy is the radical cyclization of a precursor derived from the epoxide. The epoxide can be opened with a selenium- or tellurium-based nucleophile, and the resulting alcohol can be further functionalized to install a radical acceptor. Treatment with a radical initiator then triggers a cyclization cascade to form the tetrahydrofuran ring system. thieme-connect.com These methods provide access to a variety of substituted tetrahydrofurans with controlled stereochemistry.
Preparation of Nitrogen-Containing Heterocycles (e.g., Azetidines, Pyrrolidines, Piperidines)
The nucleophilic ring-opening of this compound with nitrogen-based nucleophiles provides a direct route to amino alcohol intermediates, which are key precursors for the synthesis of nitrogen-containing heterocycles.
Azetidines: These four-membered nitrogen heterocycles are challenging to synthesize due to ring strain. researchgate.net A modern approach involves the intramolecular aminolysis of 3,4-epoxy amines, which can be prepared from the parent oxirane. The use of lanthanide(III) triflates, such as La(OTf)₃, as catalysts has proven effective in promoting the highly regioselective 4-exo-tet cyclization to afford 3-hydroxyazetidines in high yields. kaist.ac.kr This method is tolerant of various functional groups, making it a valuable tool in complex synthesis. kaist.ac.kr
Pyrrolidines: The five-membered pyrrolidine (B122466) ring is a common feature in many alkaloids and pharmaceuticals. dicp.ac.cn A primary synthetic route involves the ring-opening of this compound with an amine, followed by a sequence of reactions to facilitate intramolecular cyclization. For instance, the resulting amino alcohol can be converted into a species suitable for aza-Michael addition or other cyclization strategies. nih.gov Another sophisticated method is the tandem aza-Payne/hydroamination reaction of derived aziridinols, which can produce highly substituted pyrrolidines. researchgate.net
Piperidines: Six-membered piperidine (B6355638) rings are also prevalent in natural products and drugs. cdc.govuow.edu.au A plausible synthetic pathway starting from this compound involves its reaction with a nucleophile such as an amine or a cyanide ion. For example, opening the epoxide with an amine followed by N-alkylation with a suitable three-carbon electrophile and subsequent ring-closing metathesis or other cyclization methods can yield the piperidine core. Alternatively, the intermediate amino alcohol can be oxidized and cyclized to form a piperidin-2-one, which can be further modified. nih.gov
Key Synthon in Complex Target Molecule Synthesis
The utility of this compound extends beyond the synthesis of simple heterocycles to its application as a crucial intermediate in the total synthesis of complex natural products and other advanced targets.
Total Synthesis of Specific Natural Products (e.g., Waihoensene, Polyketides, Alkaloids)
While a direct total synthesis of the diterpene waihoensene using this compound is not prominently documented, the strategies employed in its known syntheses often rely on building blocks with similar functionalities. uni-konstanz.deacs.orgresearchgate.netmdpi.com The construction of its complex tetracyclic core involves intricate steps where chiral epoxides serve as foundational starting points for establishing key stereocenters. researchgate.net
Polyketides: The synthesis of polyketides, a large class of natural products, frequently utilizes epoxide-based methodologies. Epoxide opening reactions are a non-aldol alternative for the stereocontrolled construction of the polypropionate chains characteristic of these molecules. Chiral epoxides, analogous in function to this compound, are used to introduce specific stereochemistry which is then propagated along the carbon chain through iterative reaction cycles. rsc.orgnovapublishers.com For example, the biosynthesis of certain fungal polyketides involves the iterative transformation of a polyene precursor through epoxidation and subsequent regioselective epoxide-opening ring closures.
Alkaloids: Chiral epoxides are indispensable in the asymmetric synthesis of alkaloids. The aminolysis of a chiral epoxide is a common key step to install a stereodefined amino alcohol moiety, which is then elaborated to form the characteristic heterocyclic core of the alkaloid. For instance, the synthesis of the indolizidine alkaloid (-)-swainsonine has been achieved through a strategy involving the aminolysis of a chiral vinyl epoxide followed by ring-closing metathesis.
Chiral Intermediates for Advanced Synthetic Targets
When used in its enantiomerically pure form, either (R)- or (S)-2-[3-(Benzyloxy)propyl]oxirane becomes a powerful chiral synthon. The inherent stereochemistry of the epoxide is transferred to the product during the ring-opening reaction, allowing for the synthesis of complex molecules with a high degree of stereocontrol. This is a fundamental concept of the "chiral pool" strategy, where readily available chiral molecules are used as starting materials.
The use of chiral epoxides allows for the creation of other highly functionalized chiral intermediates. For example, the ring-opening of a chiral epoxy alcohol with a vinyl cuprate (B13416276) can lead to a diene, which can then be used in subsequent stereocontrolled transformations like ring-closing metathesis to build complex cyclic systems, including quinolizidine (B1214090) alkaloids. The ability to control the absolute stereochemistry of multiple contiguous centers makes chiral epoxides like this compound invaluable in the synthesis of advanced, stereochemically rich target molecules.
Table 2: Mentioned Chemical Compounds
| Compound Name | IUPAC Name | Other Names |
|---|---|---|
| This compound | 2-((3-(benzyloxy)propyl)oxirane) | Benzyl (B1604629) 3,4-epoxybutyl ether |
| γ-Butyrolactone | Dihydrofuran-2(3H)-one | GBL |
| Tetrahydrofuran | Oxolane | THF |
| Azetidine | Azacyclobutane | - |
| Pyrrolidine | Azacyclopentane | - |
| Piperidine | Azacyclohexane | - |
| Waihoensene | - | - |
| Lithium diisopropylamide | - | LDA |
| Trifluoroacetic acid | 2,2,2-Trifluoroacetic acid | TFA |
| 1,1,1,3,3,3-Hexafluoroisopropanol | 1,1,1,3,3,3-Hexafluoro-2-propanol | HFIP |
| Lanthanum(III) triflate | Trifluoromethanesulfonic acid, lanthanum(3+) salt | La(OTf)₃ |
Applications in Material Science and Specialty Chemicals
The unique chemical architecture of this compound, featuring a reactive oxirane ring and a bulky, hydrophobic benzyloxypropyl side chain, makes it a valuable building block in the realm of material science and the synthesis of specialty chemicals. Its ability to undergo ring-opening polymerization allows for its incorporation into a variety of polymer structures, while the benzyloxy group can be strategically employed to tailor the final properties of the material or be removed to reveal a functional hydroxyl group.
Monomer and Polymer Precursors
As a monomer, this compound is primarily utilized in ring-opening polymerization reactions to create polymers with tailored properties. The polymerization of oxiranes can proceed through different mechanisms, including cationic and anionic pathways, which influences the structure and characteristics of the resulting polymer. wiley-vch.de The choice of initiator and reaction conditions allows for control over the molecular weight and dispersity of the polymer chains. mdpi.com
The polymerization of this compound can be initiated to form homopolymers or copolymerized with other cyclic monomers to produce block copolymers. frontiersin.orgnih.gov In a typical polymerization process, the oxirane ring is opened, leading to the formation of a polyether backbone with pendant benzyloxypropyl groups.
Table 1: Representative Polymerization of this compound
| Polymerization Type | Initiator/Catalyst | Resulting Polymer Structure | Key Properties |
|---|---|---|---|
| Cationic Ring-Opening | Protonic acids, Lewis acids | Polyether with pendant benzyloxypropyl groups | Amorphous, potentially hydrophobic |
| Anionic Ring-Opening | Alkoxides, organometallics | Polyether with pendant benzyloxypropyl groups | Controlled molecular weight, narrow dispersity |
Note: This table represents typical polymerization pathways for oxiranes and their expected outcomes when applied to this compound.
The resulting polymers, featuring the bulky benzyloxypropyl side chains, can exhibit unique solution and solid-state properties. These side chains can influence the polymer's solubility, thermal properties, and mechanical behavior. Furthermore, the benzyloxy group serves as a protecting group for a primary alcohol. Post-polymerization, this group can be cleaved, typically through catalytic hydrogenation, to yield a polyol. nih.gov This deprotection strategy transforms the hydrophobic polymer into a hydrophilic one, decorated with reactive hydroxyl groups, significantly expanding its functional applications. nih.gov
Development of Functional Materials
The polymers derived from this compound are precursors to a variety of functional materials, finding applications in areas such as surface modification and the creation of biocompatible materials.
The ability to switch the polymer's character from hydrophobic to hydrophilic upon removal of the benzyl group is a key feature in the design of "smart" or responsive materials. For instance, block copolymers containing a poly(this compound) segment can self-assemble into well-defined nanostructures like micelles or vesicles in selective solvents. After deprotection, these structures can be altered or disassembled, a property that can be exploited for drug delivery systems or as nanoreactors.
The hydroxyl-functionalized polymers obtained after deprotection are particularly valuable for creating functional surfaces. These polymers can be grafted onto various substrates to impart desired surface properties, such as hydrophilicity, and to provide reactive sites for the covalent attachment of other molecules. This approach is utilized in the development of biocompatible surfaces that can promote or resist cell adhesion, which is critical in tissue engineering and medical implant technology. researchgate.net For example, surfaces can be modified to present specific ligands or bioactive molecules to elicit a targeted biological response. researchgate.net
Table 2: Functional Materials Derived from this compound Polymers
| Functional Material | Precursor Polymer | Modification | Potential Application |
|---|---|---|---|
| Hydrophilic Surfaces | Poly(2-[3-(hydroxy)propyl]oxirane) | Grafting onto substrates | Biocompatible coatings, anti-fouling surfaces |
| Functional Nanoparticles | Block copolymers | Self-assembly and deprotection | Drug delivery carriers, diagnostic imaging |
Note: This table provides illustrative examples of functional materials that can be developed from polymers of this compound based on established polymer chemistry principles.
In the realm of specialty chemicals, the monomer itself can be used as a precursor in multi-step organic syntheses. The reactive epoxide ring can be opened by a variety of nucleophiles to introduce different functional groups, while the benzyloxypropyl moiety provides a stable, non-polar segment. This makes it a useful intermediate for preparing complex molecules with specific architectures for applications in areas like pharmaceuticals and fine chemicals. lookchem.com
Q & A
Q. Key Variables Impacting Yield :
- Temperature : Lower temperatures (-78°C) favor controlled nucleophilic attack, minimizing side reactions.
- Purification : Flash chromatography with ethyl acetate/hexanes gradients improves purity but may reduce recovery .
How can the stereochemical integrity of this compound be validated during synthesis?
Basic Research Question
Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming stereochemistry. For example, H NMR (400 MHz, CDCl) reveals distinct splitting patterns (e.g., δ 4.52 ppm for benzyloxy protons and δ 2.48 ppm for epoxide protons), which correlate with spatial arrangements . X-ray crystallography is recommended for absolute configuration determination, though it requires high-purity crystals .
What methodologies are used to analyze the reactivity of the epoxide ring in nucleophilic ring-opening reactions?
Advanced Research Question
The strained epoxide ring undergoes nucleophilic attack at the less hindered carbon. Kinetic studies using polar aprotic solvents (e.g., DMF) and nucleophiles (e.g., amines, thiols) reveal rate dependencies on steric and electronic factors. For example:
Q. Experimental Design :
- Monitor reaction progress via H NMR (disappearance of epoxide protons at δ 2.5–3.0 ppm).
- Compare activation energies using Arrhenius plots under varying pH and solvent conditions .
How can contradictory yield data in synthetic procedures be resolved?
Advanced Research Question
Discrepancies in reported yields (e.g., 32% vs. 96%) arise from differences in:
- Reagent Purity : Trace moisture in LDA or THF can deactivate the base, reducing efficiency .
- Workup Protocols : Aggressive quenching (e.g., rapid NHCl addition) may precipitate intermediates, lowering recovery.
- Catalyst Load : Substituents on the allyl ether precursor influence steric accessibility during epoxidation .
Q. Resolution Strategy :
- Replicate reactions with strict anhydrous conditions and inert atmospheres.
- Optimize stoichiometry (e.g., 2.3 eq. LDA for complete deprotonation) .
What role does this compound play in synthesizing bioactive molecules?
Advanced Research Question
The compound serves as a chiral building block in drug synthesis. For example:
Q. Methodological Considerations :
- Stereocontrol : Use chiral catalysts (e.g., Jacobsen’s catalyst) to enforce enantioselectivity during epoxide functionalization.
- Scalability : Replace flash chromatography with distillation or crystallization for industrial-scale applications (academic-industrial collaborations) .
How can researchers address challenges in characterizing byproducts from epoxide reactions?
Advanced Research Question
Byproducts (e.g., diols from hydrolysis or oligomers from overalkylation) are identified via:
- GC-MS : Derivatize volatile byproducts with silylating agents (e.g., BSTFA) for enhanced detection .
- HPLC-PDA : Monitor polar byproducts using C18 columns and acetonitrile/water gradients.
Case Study :
In LDA-mediated reactions, overalkylation byproducts (e.g., dimerized epoxides) are minimized by maintaining low temperatures (-78°C) and short reaction times (<24 hours) .
What safety protocols are essential when handling this compound?
Basic Research Question
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors (potential respiratory irritant).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Note : While no specific GHS hazards are listed for this compound, analogous epoxides (e.g., glycidol) are mutagenic, warranting caution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
